-
Home
-
Search for "1206161-97-8"
Found 1 product searching for
"1206161-97-8
"
Best Match
-
-
Selective inhibitor of JAK1References:1. L. Van Rompaey, et al., Preclinical characterization of GLPG0634, a selective inhibitor of JAK1, for the treatment of inflammatory diseases, J Immunol. 2013 Oct 1, 191:3568-77.
Filgotinib (GLPG0634) is a highly selective inhibitor of the tyrosine kinase Janus kinase 1 (JAK1), with potential anti-inflammatory and immunomodulating activities. Filgotinib specifically targets, binds to, and inhibits the phosphorylation of JAK1, which interferes with JAK/STAT (signal transducer and activator of transcription)-dependent signaling. Filgotinib demonstrates durable efficacy and consistent safety profile at 52 weeks in finch 1 and 3 studies in rheumatoid arthritis. When used in vitro, filgotinib inhibited IL-2– and IL-4–induced JAK1/JAK3/γc signaling and IFN-αB2–induced JAK1/TYK2 type II receptor signaling most potently.